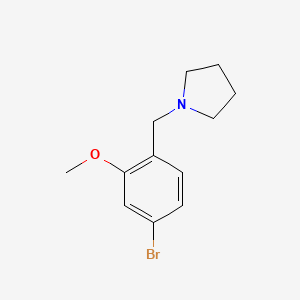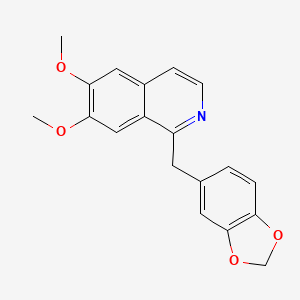
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole moiety attached to an isoquinoline core, with methoxy groups at the 6 and 7 positions. The intricate structure of this molecule makes it a subject of study for its chemical properties and potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell signaling, immune responses, and regulation of transcription.
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes , which can lead to alterations in the cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of glycogen synthase kinase-3 beta and nitric oxide synthase, inducible can affect multiple pathways, including those involved in cell growth, inflammation, and immune responses .
Result of Action
The inhibition of target enzymes can lead to alterations in cellular processes, potentially resulting in changes in cell growth, inflammation, and immune responses .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Attachment to Isoquinoline: The benzodioxole moiety is then attached to the isoquinoline core through a series of reactions, including alkylation and cyclization.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach different functional groups to the isoquinoline core.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoquinoline or benzodioxole rings.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the search for new anticancer agents.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline can be compared to other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different core structure, leading to distinct chemical and biological properties.
1-(1,3-Benzodioxol-5-yl)-3-(halobenzoyl)piperazines: These compounds also contain the benzodioxole ring but differ in their substitution patterns and overall structure.
1-(1,3-Benzodioxol-5-yl)-N-ethylpropan-2-amine: Another related compound with variations in the side chain and functional groups.
The uniqueness of this compound lies in its specific combination of the benzodioxole and isoquinoline moieties, along with the methoxy substitutions, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-21-17-9-13-5-6-20-15(14(13)10-18(17)22-2)7-12-3-4-16-19(8-12)24-11-23-16/h3-6,8-10H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMVWIFVMVFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


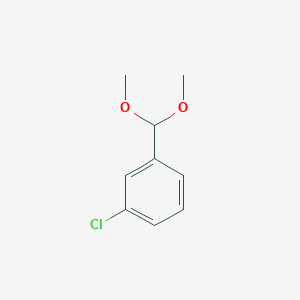
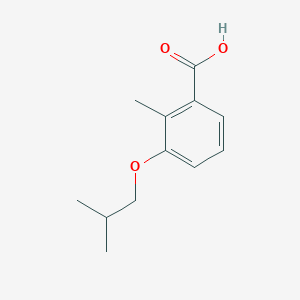
![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)
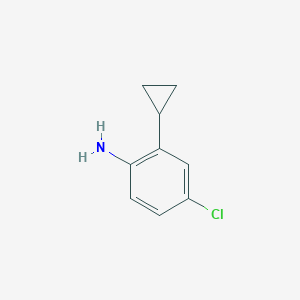
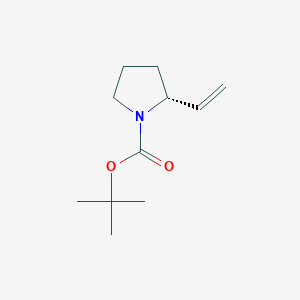
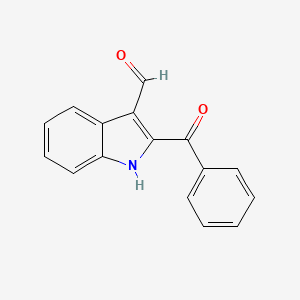
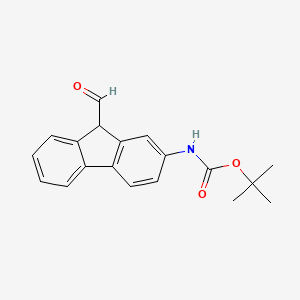
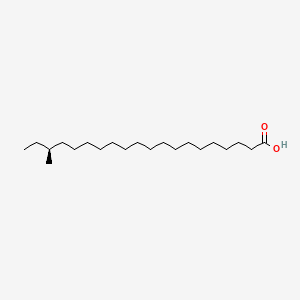
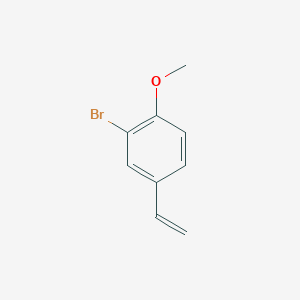
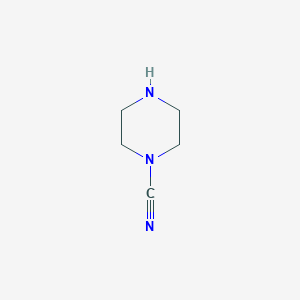
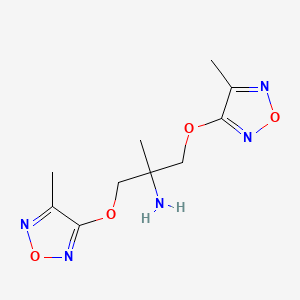
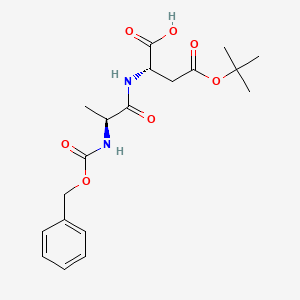
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
